Scientific Field: Organic and Medicinal Chemistry
Summary of the Application: This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
Methods of Application: The study involved a systematic study of Pd- and Cu-catalyzed 1,2-diol aryl amination at the C-5 position of 2-amino-5-halopyridine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine.
Results or Outcomes: The research resulted in a highly selective, operationally simple, high yielding and economically attractive method.
Scientific Field: Pharmaceutical and Chemical Fields
Summary of the Application: 2-Amino-5-bromo-3-iodopyridine plays an irreplaceable role in the synthesis of tyrosine kinase inhibitor, which has been widely used for cancer chemotherapy.
Scientific Field: Organic and Polymer Chemistry
Summary of the Application: This research focuses on the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications.
Methods of Application: The study involved the use of nickel and palladium-based catalytic systems.
Summary of the Application: 2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures.
Scientific Field: Biochemistry and Pharmacology
Summary of the Application: 2-Iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors.
2-Bromo-3-iodopyridine is a heterocyclic organic compound with the molecular formula CHBrI. It features a pyridine ring substituted with bromine and iodine atoms at the 2 and 3 positions, respectively. This compound is characterized by its unique halogenated structure, which influences its chemical reactivity and biological properties. The presence of both bromine and iodine makes it an important intermediate in various chemical syntheses and applications in medicinal chemistry .
Synthesis of 2-bromo-3-iodopyridine can be achieved through several methods:
These methods allow for the efficient production of 2-bromo-3-iodopyridine, enabling its use in various synthetic applications .
2-Bromo-3-iodopyridine has several applications across different fields:
Its unique structure allows for modifications that can lead to compounds with enhanced properties for these applications .
Interaction studies involving 2-bromo-3-iodopyridine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly in creating novel therapeutic agents. The halogen atoms play a significant role in these interactions, influencing binding affinity and selectivity towards biological targets .
Several compounds are structurally similar to 2-bromo-3-iodopyridine, which can provide insights into its uniqueness:
| Compound Name | Structure Characteristics | Notable Differences |
|---|---|---|
| 2-Bromo-4-iodopyridine | Bromine at position 2, iodine at position 4 | Different substitution pattern affects reactivity |
| 3-Bromo-2-iodopyridine | Bromine at position 3, iodine at position 2 | Different position alters biological activity |
| 2-Chloro-3-iodopyridine | Chlorine instead of bromine | Chlorine is less reactive than bromine |
These comparisons highlight how variations in halogen substitution can affect the chemical properties and potential applications of similar pyridine derivatives .
Corrosive;Irritant;Environmental Hazard